molecular formula C23H39NO12 B608852 Mal-PEG8-acid CAS No. 1818294-46-0

Mal-PEG8-acid

Cat. No. B608852
M. Wt: 521.56
InChI Key: KLZPPWOSICDUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG8-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

Mal-PEG8-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Mal-PEG8-acid is C23H39NO12 . It has a molecular weight of 521.6 g/mol .


Chemical Reactions Analysis

The maleimide group in Mal-PEG8-acid will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

Mal-PEG8-acid is a hydrophilic PEG spacer that increases solubility in aqueous media .

Scientific Research Applications

Enhanced Circulation Half-Life

  • Application : N-terminal site-specific PEGylation using Mal-PEG8-acid has been shown to enhance the circulation half-life of therapeutic agents like Thymosin alpha 1 (Tα1). This modification significantly increases immunoactivity and stability in vivo compared to non-PEGylated forms (Peng et al., 2019).

Drug Delivery Systems

  • Application : Mal-PEG8-acid has been used to modify Bovine Serum Albumin (BSA) to create a drug delivery system. This system can transport hydrophobic materials through the bloodstream, retaining ligand binding capabilities and reducing drug toxicity risks (Hill et al., 2017).
  • Application : In cancer treatment, multifunctional polymeric micelles using Mal-PEG8-acid have been developed for targeted intracellular drug delivery. These micelles enhance cancer cell uptake and effectively deliver anticancer drugs in a targeted manner (Chen et al., 2015).

Analytical and Quality Control Methods

  • Application : Mal-PEG8-acid plays a role in analytical techniques, such as reversed-phase high-pressure liquid chromatography, for separating and detecting impurities in raw materials used for protein PEGylation (Tang et al., 2012).
  • Application : A spectrophotometric biphasic assay has been developed for estimating mPEG-maleimide in thiol PEGylation reaction mixtures. This method is significant for quantitative analysis in drug delivery studies (Nanda et al., 2016).

Nanotechnology Applications

  • Application : Mal-PEG8-acid has been used in the synthesis of nanohybrids for biomedical applications like targeted drug delivery and photodynamic therapy (Gonçalves et al., 2018).

Biomaterials and Bioconjugation

  • Application : Chitosan conjugated with maleimide (CS-Mal), involving Mal-PEG8-acid, has been proposed as a precursor for bioconjugation and the development of biomaterials like in situ injectable adhesive gels (Matsumoto et al., 2016).

Protein and Peptide Therapeutics

  • Application : Mal-PEG8-acid has been used in the reversible PEGylation of protein and peptide drugs, which helps prolong their action and enhance their stability and efficacy (Tsubery et al., 2004).

Safety And Hazards

Mal-PEG8-acid may cause respiratory irritation and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mal-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are expected to open a new era of therapeutic revolution for targeted anti-cancer therapies . A key next step for PROTACs is to determine whether this approach can actually break through the degradation of undruggable targets .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZPPWOSICDUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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